molecular formula C14H25NO3 B13554597 tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Cat. No.: B13554597
M. Wt: 255.35 g/mol
InChI Key: ZHKMOSFUKMJOEU-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-decahydroquinoline-1-carboxylate is a bicyclic organic compound featuring a fully saturated decahydroquinoline core. The molecule includes a hydroxyl group at position 6 and a tert-butyl carbamate group at position 1. The "mixture of diastereomers" designation arises from stereochemical variations at chiral centers within the decahydroquinoline scaffold.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10-12,16H,4-9H2,1-3H3

InChI Key

ZHKMOSFUKMJOEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves several steps. One common synthetic route includes the reaction of decahydroquinoline with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve refluxing the mixture in an organic solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in hydrogenation levels, core heterocycles, or substituents:

tert-Butyl 6-Hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 327044-56-4)
  • Core Structure: Partially hydrogenated quinoline (3,4-dihydroquinoline).
  • Key Differences : One aromatic ring remains, reducing conformational rigidity compared to the fully saturated target compound.
  • Impact : Increased planarity may enhance π-π stacking interactions but reduce metabolic stability .
tert-Butyl 6-Methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 121006-53-9)
  • Key Differences : Methoxy substituent at position 6 instead of hydroxyl.
  • Impact : Reduced hydrogen-bonding capacity and increased lipophilicity (logP ~3.0 vs. ~2.5 for the hydroxyl analog). This substitution often improves blood-brain barrier penetration .
tert-Butyl 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9)
  • Core Structure: Isoquinoline (nitrogen at position 2) instead of quinoline.
6-(tert-Butoxy)carbonyl-6-azabicyclo[3.1.1]heptane-3-carboxylic Acid (CAS 2751615-20-8)
  • Core Structure : Rigid bicyclo[3.1.1]heptane with a carboxylic acid group.
  • Impact : Enhanced rigidity and acidity (pKa ~4–5) compared to the target compound, making it suitable for ionizable prodrug designs .

Physicochemical Properties and Bioactivity

The table below summarizes key properties of the target compound and its analogs:

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight logP* pKa (OH) Key Features
tert-Butyl 6-hydroxy-decahydroquinoline-1-carboxylate - Decahydroquinoline C₁₄H₂₃NO₃ 261.34 ~2.5 ~9.5 Fully saturated, diastereomeric mixture
tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1-carboxylate 327044-56-4 3,4-Dihydroquinoline C₁₄H₁₉NO₃ 249.31 ~2.8 ~9.5 Partial saturation, aromatic ring
tert-Butyl 6-methoxy-3,4-dihydroquinoline-1-carboxylate 121006-53-9 3,4-Dihydroquinoline C₁₅H₂₁NO₃ 263.34 ~3.0 - Methoxy substituent
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate 158984-83-9 Isoquinoline C₁₄H₁₉NO₃ 249.31 ~2.7 ~9.5 Isoquinoline core

*logP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, a compound characterized by its complex structure and diastereomeric mixture, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • CAS Number : [2348317-32-6]
  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • Purity : Typically >95%

The biological activity of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate is attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Receptor Modulation : Interaction with specific receptors, potentially influencing signal transduction pathways.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in critical metabolic processes.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 6-hydroxy-decahydroquinoline derivatives exhibit significant antitumor activity. For instance, studies on related β-carboline derivatives have shown their potential in inhibiting the proliferation of various cancer cell lines (A549, K562, PC-3, T47D) with IC50 values ranging from 9.86 µM to higher concentrations depending on the structural modifications .

Antimicrobial Activity

Compounds within the same chemical class have demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported significant antifungal activity against organisms such as Candida albicans and Aspergillus niger when tested in vitro .

Case Studies

  • Antitumor Mechanism Study :
    • A study evaluated the effects of a related compound on human prostate cancer cells (PC-3). The results indicated that treatment led to cell cycle arrest in the G0/G1 phase and induced apoptosis via reactive oxygen species (ROS) accumulation .
  • Antimicrobial Efficacy :
    • A series of tests were conducted on various derivatives showing that certain modifications enhanced antifungal activity significantly compared to their parent compounds .

Data Summary

Biological ActivityCell Line/PathogenIC50/EffectReference
AntitumorPC-39.86 µM
AntifungalCandida albicansSignificant
AntifungalAspergillus nigerSignificant

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